molecular formula C16H22N2O4 B12990473 2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

Cat. No.: B12990473
M. Wt: 306.36 g/mol
InChI Key: LJCFLMYRNOKPNO-UHFFFAOYSA-N
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Description

2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is the reaction of benzyloxyacetaldehyde with an amine to form an intermediate, which is then cyclized to form the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the benzyloxy moiety can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the carbonyl group would produce a benzylic alcohol.

Scientific Research Applications

2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the amino and acetic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar reactivity.

    Benzyloxy derivatives: Compounds with a benzyloxy group exhibit similar chemical behavior in oxidation and reduction reactions.

    Acetic acid derivatives: These compounds have similar acidic properties and can participate in similar reactions.

Uniqueness

2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[2-[[(2-oxo-2-phenylmethoxyethyl)amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-18-8-4-7-14(18)9-17-10-16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2,(H,19,20)

InChI Key

LJCFLMYRNOKPNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC(=O)O)CNCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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